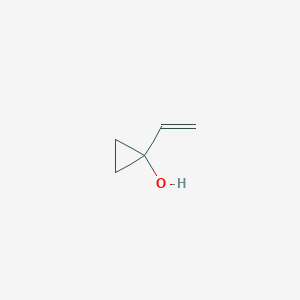

1-Ethenylcyclopropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-5(6)3-4-5/h2,6H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFKCLVVUXZYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22935-31-5 | |

| Record name | 1-ethenylcyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Ethenylcyclopropan 1 Ol and Analogous Structures

Direct Synthesis Strategies

Direct synthetic routes to 1-ethenylcyclopropan-1-ol and its analogs often involve the simultaneous or sequential construction of the cyclopropane (B1198618) ring and the introduction of the required functional groups. These methods are prized for their efficiency and atom economy.

Kulinkovich Reaction and Its Mechanistic Variants for 1-Substituted Cyclopropanols

The Kulinkovich reaction is a powerful and widely utilized method for the synthesis of 1-substituted cyclopropanols from esters. libretexts.orgorganic-chemistry.orghonigman.com This reaction typically involves the treatment of an ester with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide. libretexts.orgorganic-chemistry.org

The generally accepted mechanism commences with the reaction of the titanium(IV) alkoxide with two equivalents of the Grignard reagent to form an unstable dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate a titanacyclopropane. libretexts.orgorganic-chemistry.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to ultimately form the cyclopropanol (B106826) product after hydrolysis. libretexts.org The driving force for the reaction is the formation of a stable titanium-oxo species. masterorganicchemistry.com

Mechanistic variants of the Kulinkovich reaction have been developed to broaden its scope and improve its efficiency. These include the use of different Grignard reagents and titanium catalysts. For the synthesis of this compound, an acrylate (B77674) ester can be employed as the starting material. The reaction of an acrylate ester with a Grignard reagent in the presence of a titanium catalyst can directly yield the desired this compound.

| Reagent/Catalyst | Role in Kulinkovich Reaction |

| Ester | Starting material, source of the carbonyl group |

| Grignard Reagent (e.g., EtMgBr) | Source of the alkyl groups for the titanacyclopropane |

| Titanium(IV) Alkoxide (e.g., Ti(OiPr)4) | Catalyst, facilitates the formation of the titanacyclopropane |

| Solvent (e.g., THF, Et2O) | Provides the reaction medium |

Stereoselective Approaches for Cyclopropane Ring Formation

The stereoselective synthesis of cyclopropanes is of paramount importance, particularly in the preparation of chiral molecules for pharmaceutical and biological applications. Several methods have been developed to control the stereochemistry of the cyclopropane ring during its formation.

One of the most well-known methods for stereospecific cyclopropanation is the Simmons-Smith reaction. chemrxiv.orglibretexts.org This reaction involves the treatment of an alkene with a carbenoid species, typically iodomethylzinc iodide (IZnCH2I), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. chemrxiv.orgwikipedia.org The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. chemrxiv.orgwikipedia.org For example, a cis-alkene will yield a cis-disubstituted cyclopropane. The mechanism is believed to proceed through a concerted "butterfly-type" transition state. chemrxiv.org

For the asymmetric synthesis of cyclopropanols, chiral auxiliaries and catalysts can be employed. For instance, the use of a chiral titanium-TADDOLate complex in conjunction with bis(iodomethyl)zinc (B12336892) can catalyze the cyclopropanation of allylic alcohols with high enantioselectivity. guidechem.com This approach allows for the synthesis of enantioenriched cyclopropyl (B3062369) carbinols.

| Method | Key Features | Stereochemical Outcome |

| Simmons-Smith Reaction | Uses a zinc carbenoid (e.g., IZnCH2I) | Stereospecific (configuration of alkene is retained) |

| Titanium-TADDOLate Catalysis | Employs a chiral Lewis acid catalyst | Enantioselective |

Introduction of the Ethenyl Functionality onto Cyclopropanol Scaffolds

The introduction of an ethenyl (vinyl) group onto a pre-formed cyclopropanol scaffold represents a key synthetic challenge. One viable approach involves the addition of a vinyl organometallic reagent to a cyclopropanone (B1606653) or a cyclopropanone equivalent. For instance, the reaction of vinylmagnesium bromide with a suitable cyclopropanone precursor can yield this compound. chemrxiv.org

Another potential method is the Wittig reaction, a widely used olefination method in organic synthesis. libretexts.orgorganic-chemistry.orgchemrxiv.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. organic-chemistry.orgchemrxiv.org In the context of synthesizing this compound, a cyclopropanone could theoretically be reacted with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) to form the corresponding vinylcyclopropane (B126155). Subsequent stereoselective epoxidation and ring-opening could then furnish the desired cyclopropanol. However, the stability of the cyclopropanone starting material can be a significant challenge.

Synthesis from Precursor Molecules

An alternative to direct synthesis is the construction of this compound from precursor molecules that already contain the cyclopropane ring. These methods often involve the functionalization of a more stable cyclopropane derivative.

Derivatization of Cyclopropanone Hemiacetals

Cyclopropanones are generally unstable and prone to ring-opening. However, their hemiacetals, such as 1-ethoxycyclopropan-1-ol, are significantly more stable and can serve as valuable synthetic intermediates. These hemiacetals can be prepared from the reaction of ketene (B1206846) with diazomethane (B1218177) in the presence of an alcohol, or through a multi-step synthesis from ethyl 3-chloropropanoate.

Cyclopropanone hemiacetals can react with organometallic reagents, such as Grignard reagents, to afford 1-substituted cyclopropanols in high yields. For the synthesis of this compound, the addition of vinylmagnesium bromide to a cyclopropanone hemiacetal would be a direct and efficient method.

| Precursor | Reagent | Product |

| Cyclopropanone Hemiacetal | Vinylmagnesium Bromide | This compound |

Organometallic Reagent Mediated Cyclopropanation

Organometallic reagents play a crucial role in many cyclopropanation reactions. The Simmons-Smith reaction, as previously discussed, is a prime example of an organozinc-mediated cyclopropanation. chemrxiv.orglibretexts.orgwikipedia.org This reaction is highly valued for its functional group tolerance and stereospecificity. chemrxiv.org

The Furukawa modification of the Simmons-Smith reaction utilizes diethylzinc (B1219324) (Et2Zn) and diiodomethane, which often provides better yields and reproducibility. The active species is believed to be (iodomethyl)zinc iodide. The cyclopropanation of an enol ether of a ketone, followed by hydrolysis, can lead to the formation of a 1-substituted cyclopropanol. To synthesize this compound via this route, one could envision the cyclopropanation of the enol ether of methyl vinyl ketone.

Furthermore, other organometallic reagents have been employed in cyclopropanation reactions. For example, rhodium(II) and copper(I) complexes are known to catalyze the cyclopropanation of alkenes with diazo compounds. These methods offer alternative routes to functionalized cyclopropanes that can be further elaborated to yield cyclopropanols.

Sustainable Synthetic Pathways for Cyclopropanol Derivatives

The development of sustainable synthetic routes to cyclopropanol derivatives, including this compound, is a key focus of contemporary research. These methods aim to minimize environmental impact by employing catalytic processes, renewable resources, and mild reaction conditions. Key advancements in this area include biocatalysis and photocatalysis, which provide green alternatives to traditional synthetic protocols.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering high levels of stereocontrol under mild, aqueous conditions. Engineered enzymes, in particular, have shown great promise in the synthesis of chiral cyclopropane derivatives.

One notable example is the use of an engineered 4-oxalocrotonate tautomerase (4-OT) for the enantioselective cyclopropanation of α,β-unsaturated aldehydes. This engineered enzyme facilitates the addition of diethyl 2-chloromalonate to various cinnamaldehyde (B126680) derivatives, producing highly functionalized cyclopropanes with excellent diastereoselectivity and enantioselectivity. The reactions are typically performed in an aqueous buffer, eliminating the need for hazardous organic solvents. Furthermore, this biocatalytic system avoids the use of toxic heavy metals and operates at ambient temperature, further enhancing its green credentials.

While the direct enzymatic synthesis of this compound has not been extensively reported, this methodology provides a strong foundation for accessing chiral precursors. For instance, the biocatalytic cyclopropanation of acrolein or related α,β-unsaturated aldehydes could yield a cyclopropyl aldehyde, which could then be converted to the target vinylcyclopropanol through subsequent olefination and reduction steps.

Below is a table summarizing the results of the biocatalytic cyclopropanation of various α,β-unsaturated aldehydes using an engineered 4-oxalocrotonate tautomerase variant (4-OT M45V/F50A).

| Substrate (α,β-Unsaturated Aldehyde) | Product Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

| Cinnamaldehyde | >95 | >25:1 | 99:1 |

| 4-Chlorocinnamaldehyde | >95 | >25:1 | 99:1 |

| 4-Methoxycinnamaldehyde | >95 | >25:1 | 99:1 |

| 2-Naphthaldehyde | >95 | >25:1 | 99:1 |

Data sourced from studies on the biocatalytic asymmetric cyclopropanation via enzyme-bound iminium ion intermediates.

The high yields and exceptional stereoselectivities achieved with a range of aromatic substrates highlight the potential of this biocatalytic approach for the synthesis of diverse and complex cyclopropane structures.

Photocatalytic Methodologies

Visible-light photocatalysis has gained significant traction as a sustainable and powerful tool in organic synthesis. This approach utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity, thereby avoiding the need for high temperatures and stoichiometric, often toxic, reagents.

A recently developed method for the reductive cyclopropanation of enones and acrylates using bismuth photocatalysis offers a promising green route to cyclopropane derivatives. This process involves the use of a bismuth-based catalyst that, upon irradiation with visible light, facilitates the cyclopropanation of α,β-unsaturated carbonyl compounds with diiodomethane. The reaction proceeds at room temperature and demonstrates a broad functional group tolerance.

This photocatalytic method could be directly applicable to the synthesis of a precursor to this compound. For example, the cyclopropanation of an acrylate ester followed by reduction and olefination would provide a viable pathway to the target molecule. The use of a main-group metal catalyst like bismuth is a significant advantage from a sustainability perspective, as it avoids the environmental concerns associated with many transition-metal catalysts.

The following table presents the yields for the bismuth-photocatalyzed cyclopropanation of various enones and acrylates.

| Substrate | Product Yield (%) |

| Chalcone | 85 |

| 4-Methylchalcone | 82 |

| 4-Methoxychalcone | 78 |

| Ethyl Cinnamate | 75 |

| Methyl Acrylate | 65 |

Data from research on reductive cyclopropanation through bismuth photocatalysis. acs.orgnih.gov

These results demonstrate the effectiveness of this photocatalytic system for the synthesis of cyclopropyl ketones and esters, which are key intermediates for accessing a wide range of functionalized cyclopropanols.

In Depth Mechanistic Investigations and Reaction Pathways

Vinylcyclopropane-Cyclopentene Rearrangement Studies

The rearrangement of vinylcyclopropanes to cyclopentenes is a thermally induced or metal-catalyzed isomerization that involves the cleavage of a carbon-carbon bond in the strained cyclopropane (B1198618) ring and the formation of a new bond to create a five-membered ring. The mechanism of this transformation has been a topic of considerable debate, with evidence supporting both concerted and stepwise pathways.

The mechanistic dichotomy of the vinylcyclopropane-cyclopentene rearrangement lies in whether it proceeds through a concerted, pericyclic process or a stepwise pathway involving a diradical intermediate.

Diradical Mechanism: A significant body of evidence points towards the involvement of a diradical intermediate. This mechanism is initiated by the homolytic cleavage of the weakest bond in the vinylcyclopropane (B126155), the C1-C2 bond of the cyclopropane ring, due to the high ring strain (approximately 29.0 kcal/mol) and the stabilization of the resulting radical by the adjacent vinyl group. This cleavage results in the formation of a 1,3-diradical. This diradical intermediate is not a single species but can exist in various conformations, which can lead to different stereochemical outcomes in the final cyclopentene (B43876) product. The formation of all four possible stereoisomeric products in some rearrangements strongly suggests a stepwise mechanism where the intermediate has a finite lifetime, allowing for bond rotations and loss of stereochemical memory before ring closure.

Pericyclic Mechanism: Alternatively, the rearrangement can be envisioned as a concerted-sigmatropic shift, a type of pericyclic reaction. According to Woodward-Hoffmann rules, a concerted suprafacial-inversion (si) or antarafacial-retention (ar) pathway is thermally allowed. While a fully concerted mechanism would be expected to be highly stereospecific, the observation of multiple stereoisomers in many cases has cast doubt on a purely pericyclic pathway for all substrates. However, in some instances, a preference for the symmetry-allowed products is observed, suggesting that a concerted pathway can be operative, at least to some extent.

Computational studies have suggested that the potential energy surface of the reaction is rather flat, with a transition state that has a high degree of diradical character. This suggests that the distinction between a purely concerted and a stepwise diradical mechanism may not be clear-cut, with the reaction proceeding through a "diradical-in-a-box" or a very short-lived diradical intermediate that behaves similarly to a concerted transition state.

The debate between a concerted and a stepwise mechanism is central to understanding the vinylcyclopropane-cyclopentene rearrangement. Kinetic data and product distribution studies have provided key insights into this mechanistic puzzle.

Kinetic Evidence: Early kinetic studies in the 1960s established an activation energy of around 50 kcal/mol for the parent vinylcyclopropane rearrangement. This value is approximately 13 kcal/mol lower than the energy required to break a C-C bond in an unsubstituted cyclopropane (around 63 kcal/mol). This difference is remarkably similar to the resonance stabilization energy of an allyl radical, providing strong support for a mechanism involving the formation of a diradical intermediate where one radical is stabilized by the vinyl group.

Product Distribution: The stereochemical outcome of the rearrangement is a powerful probe for the reaction mechanism. A purely concerted, stereospecific reaction would yield only one or two of the possible stereoisomeric products. However, the formation of all four possible diastereomers in many cases is a strong indicator of a stepwise mechanism involving a diradical intermediate that can undergo conformational changes and stereoisomerization before ring closure. For instance, cis-vinylcyclopropanes tend to yield more of the symmetry-forbidden products, suggesting a more stepwise, diradical mechanism, while trans-vinylcyclopropanes often favor the formation of symmetry-allowed products, indicative of a more concerted pathway.

Ultimately, the vinylcyclopropane-cyclopentene rearrangement is best described as a continuum of mechanisms, with the operative pathway being highly dependent on the specific substrate and reaction conditions. For many systems, the reaction proceeds through a transition state with significant diradical character, blurring the lines between a truly concerted and a stepwise process.

Substituents on the vinylcyclopropane ring can have a profound impact on the activation energy, reaction rate, and the regioselectivity of the rearrangement. These effects are primarily due to the ability of substituents to stabilize the diradical intermediate or to influence the electronic and steric properties of the transition state.

Energetics:

Radical-Stabilizing Substituents: Substituents that can stabilize a radical, such as phenyl or vinyl groups, significantly lower the activation energy of the rearrangement. This is because they can delocalize the unpaired electron in the diradical intermediate, making it easier to form. For example, methoxy-substituted vinylcyclopropanes rearrange at significantly lower temperatures (around 220 °C) compared to the parent compound (500-600 °C).

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups on the vinyl moiety can also accelerate the reaction, as seen in organocatalytic variants of the rearrangement.

Regioselectivity: The regioselectivity of the rearrangement is determined by which of the cyclopropane C-C bonds breaks and where the new C-C bond forms. Substituents can direct this process in a predictable manner. For instance, in transition metal-catalyzed rearrangements, the regioselectivity can often be controlled by the choice of catalyst and ligands.

Below is a table summarizing the effect of various substituents on the activation energy of the vinylcyclopropane-cyclopentene rearrangement.

| Substituent | Position | Effect on Activation Energy (kcal/mol) | Reference |

| None | - | ~50 | |

| Methoxy | Vinyl | Lower | |

| Phenyl | Vinyl | Lower | |

| Dithiane | Cyclopropyl (B3062369) | Lower | |

| Siloxy | Vinyl | Lower | |

| Sulfinyl | Vinyl | Lower |

Note: The table provides a qualitative and, where available, quantitative overview of substituent effects. The exact activation energies can vary depending on the specific substrate and reaction conditions.

Transition metal catalysts can dramatically lower the activation energy of the vinylcyclopropane-cyclopentene rearrangement, allowing the reaction to proceed under much milder conditions than the thermal variant. Ni(0) and iridium complexes have emerged as particularly effective catalysts for this transformation.

Ni(0) Catalysis: The mechanism of the Ni(0)-catalyzed vinylcyclopropane-cyclopentene rearrangement has been extensively studied and is believed to proceed through a multi-step pathway involving oxidative addition, haptotropic shift, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the vinylcyclopropane to a Ni(0) complex. This involves the cleavage of a C-C bond of the cyclopropane ring and the formation of a nickelacyclobutane intermediate. The nickel center is oxidized from Ni(0) to Ni(II) in this step.

Haptotropic Shift: The nickelacyclobutane intermediate can then undergo a haptotropic shift, which involves the migration of the nickel atom along the carbon framework. This rearrangement leads to the formation of a more stable π-allyl nickel complex.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the cyclopentene product from the π-allyl nickel complex. This step involves the formation of the new C-C bond of the five-membered ring and the regeneration of the active Ni(0) catalyst.

Iridium Complexes: While Ni(0) catalysis is well-established, the role of iridium complexes in promoting the vinylcyclopropane-cyclopentene rearrangement via a direct oxidative addition/haptotropic shift/reductive elimination pathway is less documented. Most reported iridium-catalyzed reactions involving vinylcyclopropanes proceed through different mechanistic manifolds.

One notable example is an iridium-catalyzed hydrogen borrowing cascade reaction that incorporates a vinylcyclopropane rearrangement. In this reaction, the iridium catalyst is responsible for the initial oxidation of a cyclopropyl alcohol and the final reduction of an enone. However, the key ring-expansion step is proposed to occur via a single electron transfer (SET) to a vinylcyclopropane-containing enone, initiating a radical-mediated rearrangement. This process does not follow the classical oxidative addition/reductive elimination pathway for the rearrangement itself.

Mechanistic studies of this iridium-catalyzed cascade provide evidence against a direct involvement of the iridium complex in the ring expansion. The addition of radical scavengers like TEMPO was found to suppress the rearrangement, supporting a radical-based mechanism for this specific transformation.

The choice of ligands on the metal center is crucial for the efficiency, selectivity, and scope of the transition metal-catalyzed vinylcyclopropane-cyclopentene rearrangement.

In Ni(0) Catalysis:

N-Heterocyclic Carbenes (NHCs): Bulky N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective in Ni(0)-catalyzed rearrangements of unactivated vinylcyclopropanes. The steric bulk of the NHC ligand is thought to facilitate the formation of the active catalyst species by promoting the dissociation of other ligands.

Phosphines: While phosphine ligands can also be used, their effectiveness can be highly dependent on their electronic and steric properties. In some cases, bulky phosphine ligands have been found to be less effective than their NHC counterparts.

The electronic properties of the ligand also play a role, as they can influence the electron density at the nickel center and thereby affect the rates of the oxidative addition and reductive elimination steps.

Thermally Induced Rearrangements

The thermal behavior of 1-ethenylcyclopropan-1-ol and related vinylcyclopropane structures is characterized by significant molecular reorganization, driven by the release of inherent ring strain. When subjected to high temperatures, typically ranging from 325–500 °C, vinylcyclopropanes undergo a characteristic rearrangement to form cyclopentenes. nih.gov This transformation, known as the vinylcyclopropane-cyclopentene rearrangement, is a key reaction in organic synthesis and has been the subject of extensive mechanistic study. nih.govresearchgate.netresearchgate.net

The mechanism of this rearrangement is complex and is understood to proceed through competing pathways. acs.org One pathway involves a concerted pericyclic reaction, specifically a researchgate.netstudy.com-sigmatropic shift. nih.govstudy.com In this process, the carbon-carbon bond of the cyclopropane ring migrates, leading directly to the five-membered ring of the cyclopentene product. However, the reaction also exhibits characteristics of a stepwise mechanism involving the homolytic cleavage of a cyclopropane bond to form a diradical intermediate. acs.orgnih.gov The formation of multiple stereoisomeric products from a single starting material provides evidence for this stepwise, diradical pathway. acs.org The activation energy for the rearrangement is approximately 51.7 kcal/mol, which aligns with the estimated energy required to form the diradical intermediate. acs.org The stereochemical outcome is often governed by Woodward-Hoffmann rules for concerted reactions, yet the presence of the competing diradical pathway allows for the formation of other stereoisomers. acs.org

Acid-Catalyzed Transformations of this compound

In the presence of an acid catalyst, this compound undergoes a series of transformations initiated by the protonation of its hydroxyl group. This initial step is crucial as it converts the poor leaving group (-OH) into a good leaving group (-OH2+), facilitating subsequent reactions such as dehydration and skeletal rearrangements.

The first step in the acid-catalyzed transformation is the protonation of the hydroxyl group to form an alkyloxonium ion. This is a rapid and reversible acid-base reaction where the alcohol's oxygen atom acts as a Lewis base, accepting a proton from the acid catalyst.

The equilibrium for this process lies towards the protonated species only in strongly acidic media. While specific kinetic data for this compound are not extensively detailed, the protonation of alcohols is generally a very fast process, often diffusion-controlled. The stability of the resulting carbocation intermediate is a key factor driving the subsequent steps of the reaction.

Following protonation, the alkyloxonium ion can undergo dehydration by eliminating a molecule of water. libretexts.org This process generates a carbocation intermediate. Given that the hydroxyl group is attached to a secondary carbon that is also part of the strained cyclopropane ring system, the resulting carbocation is a secondary cyclopropylmethyl-type cation.

The dehydration of alcohols can proceed through different mechanisms, often dependent on temperature and substrate structure. At higher temperatures (above 150°C), an E1 elimination pathway is common for secondary alcohols. scielo.br In this pathway, the loss of the leaving group (water) is the rate-determining step, leading to the carbocation intermediate. A subsequent deprotonation step, where a base removes a proton from an adjacent carbon, results in the formation of a double bond and yields an alkene. The presence of water as a co-solvent can influence reaction rates by stabilizing adsorbed intermediates and transition states to different extents. nih.gov

Carbocation rearrangements are a common phenomenon in organic chemistry, driven by the migration of an atom or group to form a more stable carbocation. libretexts.orgmasterorganicchemistry.com The secondary cyclopropylmethyl carbocation formed from this compound is particularly susceptible to rearrangement due to the significant strain energy of the three-membered ring. Such rearrangements are fundamental in reactions involving carbocation intermediates, including SN1 and E1 processes. chemistrysteps.com

The primary rearrangement pathway involves ring expansion. masterorganicchemistry.com The pair of electrons from one of the adjacent C-C bonds in the cyclopropane ring migrates to the positively charged carbon. This relieves the ring strain of the cyclobutane system and simultaneously forms a more stable, less strained carbocation. chemistrysteps.com This process can convert the initial three-membered ring system into a four-membered (cyclobutyl) or even a five-membered (cyclopentyl) ring structure. Besides ring expansion, other rearrangements like 1,2-hydride shifts or 1,2-alkyl shifts can also occur if they lead to a more stable carbocation, such as a tertiary or resonance-stabilized cation. chemistrysteps.comyoutube.com The thermodynamic drive to form a more stable carbocation (tertiary > secondary > primary) is the governing principle behind these molecular reorganizations. chemistrysteps.comyoutube.com

Nucleophilic Ring Opening Reactions

The reactivity of the cyclopropane ring can be harnessed through reactions that promote its opening. One such method involves the use of silylated cyclopropanols in the presence of metal halides, which act as Lewis acids. The hydroxyl group of this compound is first protected, for example, as a trimethylsilyl (TMS) ether. This silyloxycyclopropane derivative is then treated with a Lewis acid.

Lewis acids such as gallium trichloride (GaCl₃), scandium triflate (Sc(OTf)₃), or magnesium iodide (MgI₂) can catalyze the ring-opening of activated cyclopropanes. researchgate.net The Lewis acid coordinates to the oxygen atom of the silyl ether, enhancing the electrophilicity of the molecule and promoting the cleavage of one of the cyclopropane's C-C bonds. This generates a carbocationic intermediate which can then be trapped by a nucleophile, often the halide anion from the metal halide itself. This process allows for the regioselective and stereoselective formation of functionalized acyclic products. The choice of Lewis acid and reaction conditions can significantly influence the reaction's outcome and efficiency. researchgate.netresearchgate.net

Homoenolate Anion Precursor Chemistry

The strained three-membered ring of this compound allows it to function as a synthetic equivalent of a homoenolate anion. This reactivity is predicated on the ring-opening of the corresponding cyclopropoxide, which is generated upon deprotonation of the hydroxyl group. This process alleviates the inherent ring strain of the cyclopropane ring, providing a thermodynamic driving force for the formation of a β-keto carbanion equivalent.

The utility of cyclopropanols as homoenolate precursors is a well-established concept in organic synthesis. In many reactions, these compounds serve as versatile three-carbon synthons. The high ring strain facilitates a variety of transformations, including ring-opening reactions that lead to the formation of complex molecular architectures. Cyclopropanols can be considered synthetic equivalents of homoenolates, which are otherwise challenging to generate directly.

Base-induced ring opening of cyclopropanols in aprotic solvents is thought to proceed through the formation of homoenolate anions as intermediates. For instance, treatment of certain cyclopropanol (B106826) derivatives with sodium hydride can lead to the formation of ethyl ketones or fused hydroxycyclopentanones, depending on the substituents. These transformations, which have been applied in the synthesis of natural products like estrone, can be viewed as cyclopentanone annulation reactions.

While the general principle of homoenolate formation from cyclopropanols is understood, the specific trapping of the homoenolate derived from this compound with various electrophiles is a subject of ongoing research. The presence of the vinyl group can influence the stability and reactivity of the homoenolate intermediate, potentially leading to competing reaction pathways such as conjugate addition.

| Cyclopropanol Derivative | Base/Conditions | Electrophile | Product Type |

|---|---|---|---|

| 1-(3-oxoalkyl)cyclopropanols | NaH | Intramolecular C=O | Hydroxycyclopentanone |

| Cyclopropanediol derivative | NaN(SiMe3)2 | Benzaldehyde | Aldol adduct |

Other Significant Rearrangement Reactions (e.g., semipinacol-type)

This compound and related vinyl cyclopropanols are prone to undergo acid-catalyzed rearrangement reactions, most notably the semipinacol-type rearrangement. This class of reactions involves a 1,2-migration of a carbon atom, leading to a ring-expanded product. The semipinacol rearrangement is defined as a process that shares a common reactive species where an electrophilic carbon center is vicinal to an oxygen-containing carbon, driving a 1,2-migration to form a carbonyl group. researchgate.netsynarchive.comwikipedia.org

For vinyl cyclopropanols, the reaction is typically initiated by the protonation of the vinyl group, which generates a carbocation adjacent to the cyclopropane ring. This carbocationic intermediate then undergoes a C-C bond migration, specifically the cleavage of one of the cyclopropane bonds, to expand the ring and form a cyclobutanone derivative. This transformation is a powerful method for the construction of four-membered rings, which are prevalent motifs in many natural products and biologically active molecules.

Recent studies have focused on developing catalytic and enantioselective versions of this rearrangement. For example, a protio-semipinacol ring-expansion of tertiary vinyl cyclopropanols to furnish cyclobutanones with α-quaternary stereocenters has been achieved using a dual-catalyst system comprising a chiral dual-hydrogen-bond donor (HBD) and hydrogen chloride. researchgate.netthieme-connect.com Experimental and computational evidence supports a stepwise mechanism involving the enantiodetermining protonation of the alkene to create a discrete carbocationic intermediate. This chiral intermediate then undergoes a stereospecific C–C bond migration to yield the enantioenriched cyclobutanone product. researchgate.netthieme-connect.com

The scope of this rearrangement is influenced by the substitution pattern of the vinyl cyclopropanol. Generally, 1,1-disubstituted alkenes are converted to their corresponding rearrangement products with excellent enantioselectivity. thieme-connect.com

| Substrate | Catalyst System | Product | Enantiomeric Ratio (er) | Yield |

|---|---|---|---|---|

| 1-Aryl-1-vinylcyclopropanol | Chiral HBD / HCl | 2-Aryl-2-methylcyclobutanone | up to 97:3 | up to 91% |

| 1-Alkyl-1-vinylcyclopropanol | Chiral HBD / HCl | 2-Alkyl-2-methylcyclobutanone | up to 96:4 | up to 74% |

Radical-Mediated Reactivity Profiles

The strained C-C bonds of the cyclopropane ring in this compound are susceptible to homolytic cleavage, making it a substrate for a variety of radical-mediated reactions. The generation of a β-keto radical through the ring-opening of cyclopropanols is a key step in these transformations. nih.gov This can be achieved through single-electron oxidation of the corresponding cyclopropoxide.

One prominent reaction pathway involves the oxidative ring-opening of the cyclopropanol. For example, Mn(III)-mediated oxidation can generate a β-keto radical that can be trapped by various radical acceptors. nih.gov This strategy has been employed in the synthesis of complex heterocyclic structures such as phenanthridines and oxindoles through tandem radical cyclization processes. nih.gov These methods are efficient in forming multiple carbon-carbon bonds in a single step under mild conditions. nih.gov

Furthermore, the vinyl group in this compound can also participate in radical reactions. The addition of a radical species to the double bond can initiate a sequence of events, including ring-opening of the cyclopropane. This reactivity is exemplified in the radical ring-opening polymerization of vinylcyclopropanes, which can be initiated by photoredox catalysis. nih.gov In these processes, the initial radical addition to the vinyl group is followed by the opening of the cyclopropane ring, leading to the formation of polymers with unique microstructures. The stability of the C1-C2 bond of the vinylcyclopropane can influence the efficiency of the polymerization. nih.gov

Aryl sulfur radicals have also been shown to reliably open polycyclic vinyl cyclopropanes, leading to the formation of more complex molecular scaffolds. researchgate.net These reactions can sometimes be initiated by air, highlighting the sensitivity of these systems to radical processes. researchgate.net

| Cyclopropane Derivative | Radical Initiator/Mediator | Reaction Type | Product Type |

|---|---|---|---|

| Cyclopropanols | Mn(acac)3 | Oxidative Ring Opening/Tandem Cyclization | Phenanthridines, Oxindoles |

| Vinylcyclopropanes | Organocatalyzed Photoredox | Radical Ring-Opening Polymerization | Polymers with unsaturated linear and saturated cyclic units |

| Polycyclic Vinylcyclopropanes | Aryl Sulfur Radicals (Air-initiated) | Ring-Opening Addition | Complex polycyclic structures |

Advanced Spectroscopic Characterization Methodologies

Microwave Spectroscopy for Structural and Dynamic Elucidation

Microwave spectroscopy is a powerful technique for obtaining precise structural information about molecules in the gas phase. It allows for the determination of rotational constants, from which molecular geometries, conformational preferences, and internal dynamics can be elucidated.

Determination of Conformational Equilibria

For 1-Ethenylcyclopropan-1-ol, several conformers are theoretically possible due to the rotation around the C-C and C-O single bonds. Microwave spectroscopy would be the ideal method to identify the different conformers present in a gaseous sample and to determine their relative energies and populations. However, no such study has been reported for this compound.

Analysis of Intramolecular Hydrogen Bonding (OH...π interactions)

The structure of this compound suggests the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the π-electron density of the ethenyl group. This type of OH...π interaction is a key factor in stabilizing specific conformations. The precise distances and angles defining such an interaction, as well as its energetic contribution to conformational stability, could be accurately determined through the analysis of the rotational spectra of the parent molecule and its isotopologues. At present, there is no published microwave spectroscopy data to confirm or characterize this interaction in this compound.

Investigation of Tunnelling Phenomena

In molecules with low-energy barriers separating equivalent conformers, quantum mechanical tunnelling can lead to the splitting of rotational energy levels. For this compound, large-amplitude motions, such as the internal rotation of the hydroxyl group, could potentially lead to observable tunnelling effects in its microwave spectrum. The analysis of these splittings would provide valuable information about the potential energy surface governing these motions. No investigations into tunnelling phenomena for this molecule have been documented.

Vibrational Spectroscopy (Infrared and Raman) Applications

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These modes are characteristic of specific functional groups and can also be sensitive to the conformational state of the molecule.

Identification of Characteristic Vibrational Modes Related to Functional Groups

An experimental infrared or Raman spectrum of this compound would exhibit characteristic absorption or scattering bands corresponding to its functional groups. While a theoretical prediction of these vibrational frequencies is possible through computational chemistry, experimental data is required for definitive assignments.

Hypothetical Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (ethenyl) | Stretching | 3000-3100 |

| C-H (cyclopropyl) | Stretching | ~3000 |

| C=C | Stretching | 1640-1680 |

| C-O | Stretching | 1000-1260 |

| Cyclopropyl (B3062369) Ring | Ring deformation | 800-1050 |

Note: This table is a generalized prediction and is not based on experimental data for this compound.

Corroboration of Conformational Assignments

The vibrational frequencies of a molecule can be influenced by its conformation. For instance, the O-H stretching frequency can shift depending on whether the hydroxyl group is involved in an intramolecular hydrogen bond. By comparing the experimental vibrational spectra with theoretical spectra calculated for different possible conformers, it would be possible to corroborate the conformational assignments made from microwave spectroscopy. As no experimental vibrational spectra for this compound are available, this type of analysis cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, offering a wealth of information about molecular structure and dynamics. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structural assignment and for studying its dynamic processes.

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic chemical shifts reflective of the unique electronic environments of the cyclopropyl and ethenyl protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are anticipated for the vinyl protons, the cyclopropyl protons, and the hydroxyl proton. The vinyl protons typically appear in the downfield region (around 4.5-6.5 ppm) due to the deshielding effect of the double bond. The protons on the cyclopropane (B1198618) ring are expected to resonate at unusually high field (typically 0.2-1.5 ppm) due to the diamagnetic anisotropy of the ring. docbrown.infoacs.org The exact chemical shifts will be influenced by the hydroxyl and vinyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms of the ethenyl group are expected to have chemical shifts in the range of 100-140 ppm. The carbons of the cyclopropane ring are characteristically found at a higher field (typically -5 to 30 ppm) due to their high s-character and ring strain. docbrown.info The carbinol carbon (C-OH) would appear further downfield compared to the other cyclopropyl carbons due to the electronegativity of the oxygen atom.

A detailed analysis of the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra allows for the initial assignment of the core structure of this compound.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Vinyl (=CH₂) | 4.5 - 5.5 | Vinyl (=CH₂) | 100 - 120 |

| Vinyl (=CH-) | 5.5 - 6.5 | Vinyl (=CH-) | 120 - 140 |

| Cyclopropyl (CH₂) | 0.2 - 1.0 | Cyclopropyl (CH₂) | 5 - 20 |

| Hydroxyl (-OH) | Variable | Carbinol (C-OH) | 50 - 70 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

The presence of the flexible ethenyl group attached to the rigid cyclopropane ring in this compound suggests the possibility of conformational isomerism. Dynamic NMR (DNMR) spectroscopy is a key technique for investigating such dynamic processes, including bond rotations and ring inversions that occur on the NMR timescale. libretexts.orgfu-berlin.de

For vinylcyclopropanes, rotation around the C-C single bond connecting the vinyl group and the cyclopropane ring can lead to different stable conformations. researchgate.netnih.gov DNMR studies, typically involving variable temperature experiments, can provide valuable information about the energy barriers associated with these conformational changes. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the rates of exchange and the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational processes. youtube.com

While 1D NMR provides fundamental information, complex molecules often require advanced two-dimensional (2D) NMR techniques for complete and unambiguous structural elucidation. nih.gov For this compound, several 2D NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It would be instrumental in establishing the connectivity between the vinyl protons and the adjacent cyclopropyl proton, as well as the couplings between the geminal and vicinal protons on the cyclopropane ring. scholaris.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It provides a definitive link between the ¹H and ¹³C chemical shifts, confirming the assignment of protons to their attached carbons. scholaris.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting different spin systems, for instance, by showing correlations from the vinyl protons to the carbons of the cyclopropane ring, and vice versa. This helps to piece together the entire molecular framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and preferred conformation of the molecule. For this compound, NOESY could help determine the relative orientation of the vinyl group with respect to the cyclopropane ring.

By combining the information from these 2D NMR experiments, a complete and detailed structural assignment of this compound can be achieved.

Mass Spectrometry for Molecular Framework Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecular structure. docbrown.info

For this compound (C₅H₈O, molecular weight: 84.12 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 84. The fragmentation of this molecular ion upon ionization would lead to a series of daughter ions, the analysis of which can help to elucidate the structure.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, alpha-cleavage could lead to the loss of the vinyl group or the opening of the cyclopropane ring. The high ring strain of the cyclopropane ring may also lead to characteristic fragmentation pathways involving ring opening. testbook.com

Predicted significant fragments for this compound based on its structure could include:

m/z 67: Loss of a hydroxyl radical (•OH)

m/z 57: Resulting from cleavage of the bond between the cyclopropane ring and the vinyl group.

m/z 55: Potentially from the ring-opened isomer.

m/z 43: Corresponding to the C₃H₃O⁺ fragment.

m/z 39: A common fragment in cyclic systems.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculation Approaches

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules like 1-ethenylcyclopropan-1-ol. These methods allow for the precise calculation of molecular geometries, energies, and other electronic properties that are often difficult to determine experimentally. The choice of method is critical, balancing computational cost with the desired accuracy.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. For a molecule such as this compound, high-level ab initio methods are employed to obtain highly accurate energies and properties, serving as benchmarks for other computational techniques.

Møller-Plesset Perturbation Theory (MP2): This method is one of the simplest and most cost-effective ways to include electron correlation, which is neglected in the fundamental Hartree-Fock (HF) approach. For systems like this compound, MP2 calculations can provide reliable geometries and relative energies for different conformers. The method accounts for the dynamic correlation of electrons, which is important for accurately describing the interactions within the strained cyclopropane (B1198618) ring and the π-system of the vinyl group. chemrxiv.org

Coupled Cluster Singles and Doubles (CCSD): The CCSD method is considered a "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. molpro.net It includes a more complete treatment of electron correlation than MP2. For this compound, CCSD, often augmented with a perturbative treatment of triple excitations [CCSD(T)], is used for single-point energy calculations on geometries optimized at a lower level of theory. nih.govresearchgate.net This approach provides benchmark-quality data for reaction barriers, conformational energy differences, and thermochemical properties. researchgate.netarxiv.org Due to its high computational cost, it is typically reserved for smaller systems or for refining the energies of critical points on the potential energy surface. arxiv.org

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational efficiency. youtube.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density. nih.gov

For this compound, DFT is the method of choice for a wide range of investigations:

Geometry Optimization: DFT is used to locate the equilibrium structures of different conformers (energy minima) and transition states. The process systematically adjusts the atomic coordinates to find the geometry with the lowest energy, where the net forces on all atoms are zero. nih.govyoutube.com

Energetics: The method provides accurate relative energies between different isomers and conformers. It is also extensively used to calculate the energy barriers for chemical reactions, such as the vinylcyclopropane (B126155) rearrangement, a characteristic reaction of this class of molecules. wikipedia.orgnih.gov

A popular and widely validated functional for this type of organic molecule is the B3LYP hybrid functional . nih.govnih.gov It combines a portion of exact Hartree-Fock exchange with exchange and correlation functionals, offering a robust description of the electronic structure of strained ring systems. researchgate.netinpressco.com Computational studies on related vinylcyclopropane systems have successfully used B3LYP to investigate rearrangement mechanisms and stereoisomerizations. nih.govfigshare.com

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

Pople-style Basis Sets: For general-purpose calculations like geometry optimizations on medium-sized organic molecules, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly employed. researchgate.netinpressco.com

The (d) denotes the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the strained bonds in the cyclopropane ring.

The + indicates the inclusion of diffuse functions, which are important for accurately describing the lone pairs on the oxygen atom and the delocalized π-electrons of the vinyl group.

The (d,p) notation means polarization functions are added to both heavy atoms and hydrogen atoms.

Correlation-Consistent Basis Sets: For high-accuracy benchmark calculations, particularly with CCSD(T), Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are preferred. These sets are designed to systematically converge towards the complete basis set (CBS) limit, allowing for the extrapolation of results to achieve even higher accuracy.

The combination of a theoretical method and a basis set defines the "level of theory." A typical computational strategy for this compound would involve geometry optimization using DFT with the B3LYP functional and a 6-31G(d) basis set, followed by more accurate single-point energy calculations at the CCSD(T)/cc-pVTZ level on the optimized geometries. researchgate.net

| Computational Task | Typical Method | Common Basis Set | Primary Output |

| Initial Geometry Optimization | DFT (B3LYP) | 6-31G(d) | Optimized 3D structure, Vibrational frequencies |

| Refined Energetics | DFT (B3LYP) | 6-311+G(d,p) | More accurate relative energies of conformers |

| High-Accuracy Benchmark | CCSD(T) | cc-pVTZ | Benchmark electronic energy |

Detailed Conformational Analysis

The flexibility of this compound arises from the rotation around the single bonds, particularly the C-C bond linking the vinyl group to the cyclopropane ring and the C-O bond of the hydroxyl group. A detailed conformational analysis is key to understanding its behavior.

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. wikipedia.org For this compound, a simplified PES can be generated by systematically varying one or two key dihedral angles while optimizing the rest of the molecular structure at each point. researchgate.netyoutube.com

Dihedral Angle 1 (τ₁): Rotation around the bond connecting the cyclopropyl (B3062369) carbon (C1) to the vinyl carbon (Cα). This determines the orientation of the vinyl group relative to the ring.

Dihedral Angle 2 (τ₂): Rotation around the C1-O bond of the hydroxyl group.

By performing a series of constrained geometry optimizations where these angles are fixed at regular intervals (e.g., every 15°), a 2D-PES can be constructed. researchgate.net This surface reveals the energetic landscape of the molecule, showing high-energy regions (eclipsed conformations) and low-energy valleys (staggered conformations). youtube.com Such maps are crucial for identifying all possible stable conformers and the energy barriers that separate them. researchgate.net

The low-energy points on the potential energy surface correspond to stable conformations, known as energy minima. mdpi.com

Local Minima: These are stable conformers, but they are not the most stable arrangement of the molecule. A molecule in a local minimum needs to overcome an energy barrier to convert to a more stable form. youtube.com

Global Minimum: This is the conformer with the absolute lowest energy, representing the most stable and, under equilibrium conditions, the most populated structure of the molecule.

Computational chemists use algorithms to search the PES and perform full geometry optimizations starting from various points on the surface. youtube.com Each successful optimization that results in a structure with all positive vibrational frequencies is confirmed as a true energy minimum. nih.gov For this compound, this analysis would likely reveal several stable conformers differing in the orientation of the vinyl and hydroxyl groups relative to the cyclopropane ring. The relative energies of these minima, calculated at a high level of theory, determine their predicted population distribution at a given temperature.

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angles (τ₁, τ₂) (Illustrative) | Stability |

| Conf-A | 0.00 | 175°, 60° | Global Minimum |

| Conf-B | 1.25 | 65°, 180° | Local Minimum |

| Conf-C | 1.80 | 178°, -60° | Local Minimum |

| Conf-D | 3.50 | 70°, 65° | Local Minimum |

Note: The data in this table is illustrative and represents the type of results expected from a detailed computational analysis. Actual values would be determined by specific calculations.

Quantification of Energy Barriers for Internal Rotations and Ring Puckerings

Computational studies, particularly those employing microwave spectroscopy combined with quantum chemical calculations, have been instrumental in characterizing the conformational space of this compound. These investigations have identified two primary conformers, designated Syn 1 and Skew 1, which arise from the internal rotation of the hydroxyl and ethenyl groups relative to the cyclopropane ring. researcher.lifeacs.org

Each conformer represents a local minimum on the potential energy surface. The Syn 1 rotamer is characterized by a C=C-C-O dihedral angle of approximately -2.6°, indicating a near-syn alignment. In contrast, the Skew 1 rotamer exhibits a C=C-C-O dihedral angle of about 132.1° from syn. researcher.life The energy difference between these conformers has been determined, with the Syn 1 form being more stable by 4.9(6) kJ mol⁻¹. researcher.life

The transition states connecting these conformers represent the energy barriers to internal rotation. While the precise barrier for this compound's interconversion is complex due to tunneling effects, the methodology for its quantification is well-established. It involves optimizing the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. acs.org For instance, in a related molecule, 1-fluorocyclopropanecarboxylic acid, the energy of the transition state for the rotation of the carboxyl group was calculated to be 24.6 kJ/mol higher than the ground state conformer, illustrating the computational approach to quantifying such energy barriers. acs.org The spectrum of the Syn 1 conformer is notably perturbed by the quantum mechanical tunneling of the hydroxyl group, for which a tunneling frequency of 2280.184(60) MHz has been determined. acs.org

| Conformer | Key Dihedral Angle (C=C-C-O) | Relative Energy (kJ mol⁻¹) | H-O-C=C Dihedral Angle | Reference |

|---|---|---|---|---|

| Syn 1 | ~ -2.6° | 0 (Most Stable) | ~ -67.2° | researcher.life |

| Skew 1 | ~ 132.1° | 4.9(6) | ~ -67.1° | researcher.life |

Computational Assessment of Intramolecular Hydrogen Bonding

A pivotal feature of this compound's conformational preference is the presence of an intramolecular hydrogen bond. Computational and spectroscopic analyses have confirmed that both the Syn 1 and Skew 1 conformers are stabilized by a hydrogen bond formed between the hydrogen atom of the hydroxyl group and the π electrons of the adjacent ethenyl (vinyl) group. researcher.lifeacs.org This type of interaction is often referred to as an OH-π bond.

Elucidation of Reaction Mechanisms via Computational Modeling

The vinylcyclopropane moiety, of which this compound is a functionalized example, is known for its susceptibility to various rearrangement reactions. Computational modeling is an essential tool for elucidating the complex mechanisms of these transformations, such as the vinylcyclopropane-cyclopentene rearrangement or ring-expansion reactions. rsc.orgresearchgate.net

Transition State Localization and Characterization

The first step in modeling a chemical reaction is the localization of the transition state (TS) connecting reactants and products. A transition state is a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate. For rearrangements of vinylcyclopropanols, computational methods like Density Functional Theory (DFT) are used to search for and optimize the geometry of the TS. Characterization involves confirming the single imaginary frequency and analyzing the corresponding atomic displacements to ensure it represents the bond-breaking and bond-forming processes of the reaction .

Calculation of Activation Energies and Reaction Enthalpies

Once the geometries of the reactants, products, and the transition state have been optimized, their energies can be calculated with high accuracy. The activation energy (Ea) of the reaction is determined by the energy difference between the transition state and the reactants. acs.org This value is crucial for predicting the reaction rate.

The reaction enthalpy (ΔH) is the energy difference between the products and the reactants. It indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). These thermodynamic and kinetic parameters provide a comprehensive energy profile for the reaction pathway.

Intrinsic Reaction Coordinate (IRC) Analysis

To verify that a located transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy pathway in mass-weighted coordinates that leads from the transition state downhill to the reactant on one side and to the product on the other. By tracing this path, computational chemists can confirm the connectivity of the stationary points on the potential energy surface, providing a clear depiction of the reaction's trajectory from reactant, through the transition state, to the final product.

Differentiation between Concerted and Stepwise Pathways

A key mechanistic question in many organic reactions, including the rearrangements of vinylcyclopropanes, is whether the reaction proceeds through a concerted or a stepwise mechanism. A concerted reaction involves a single transition state where all bond-breaking and bond-forming events occur simultaneously. A stepwise pathway, conversely, involves one or more intermediates, each with its own corresponding transition state.

Computational modeling can distinguish between these pathways by searching for potential intermediates. If a stable intermediate is located on the potential energy surface between the reactant and product, the mechanism is stepwise. If no such intermediate can be found, and a single transition state directly connects reactants and products as confirmed by IRC analysis, the mechanism is considered concerted. For some vinylcyclopropanol rearrangements, experimental and computational evidence has pointed toward stepwise mechanisms that proceed through discrete carbocationic intermediates. researchgate.net

Derivatization and Analog Synthesis for Structure Reactivity Correlation Studies

Functionalization of the Hydroxyl Group

The tertiary alcohol functionality in 1-ethenylcyclopropan-1-ol is a primary site for derivatization. Converting the hydroxyl group into other functional groups, such as ethers and esters, or protecting it with silyl groups, modifies the molecule's electronic properties, steric hindrance, and reactivity.

The conversion of the hydroxyl group into ethers and esters is a fundamental strategy for modifying the properties of this compound.

Ethers: The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where the alkoxide of this compound acts as a nucleophile, attacking a primary alkyl halide or a sulfonate ester. libretexts.org To form the alkoxide, the parent alcohol is typically treated with a strong base like sodium hydride (NaH) or sodium metal. youtube.com The choice of the alkylating agent is critical; primary halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

Reaction Scheme: Williamson Ether Synthesis

Deprotonation: R-OH + NaH → R-O⁻Na⁺ + H₂

Nucleophilic Substitution: R-O⁻Na⁺ + R'-X → R-O-R' + NaX (Where R = 1-ethenylcyclopropyl, and R'-X is a primary alkyl halide)

Esters: Esterification of the hydroxyl group can be readily achieved by reacting this compound with an acid chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. libretexts.org These reactions are generally efficient and provide stable ester derivatives. The resulting esters can serve as protecting groups or introduce specific functionalities that modulate the molecule's biological or chemical characteristics.

The table below summarizes common reagents used for these transformations.

| Transformation | Reagent Class | Specific Example | Product Class |

| Ether Formation | Alkyl Halide | Methyl Iodide (CH₃I) | Methyl Ether |

| Ether Formation | Alkyl Halide | Ethyl Bromide (CH₃CH₂Br) | Ethyl Ether |

| Ester Formation | Acid Chloride | Acetyl Chloride (CH₃COCl) | Acetate Ester |

| Ester Formation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetate Ester |

Silylation is the process of replacing the acidic proton of the hydroxyl group with a silyl group, typically a trialkylsilyl group, to form a silyl ether. This is a common strategy in organic synthesis for protecting hydroxyl groups during subsequent reactions. nih.gov The stability of the resulting silyl ether depends on the steric bulk of the alkyl groups on the silicon atom.

Common silylating agents include:

Trimethylsilyl chloride (TMSCl): Forms TMS ethers, which are relatively labile and easily cleaved under mild acidic conditions.

Triethylsilyl chloride (TESCl): Provides more stable TES ethers compared to TMS ethers.

tert-Butyldimethylsilyl chloride (TBDMSCl): Forms TBDMS ethers, which are significantly more stable and resistant to a wider range of reaction conditions, yet can be selectively removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF).

Triisopropylsilyl chloride (TIPSCl): Offers even greater steric bulk and stability.

The reaction is typically carried out in the presence of a base, such as imidazole or triethylamine, to neutralize the HCl generated during the reaction. The synthetic utility of silyl ethers lies in their ability to mask the reactivity of the hydroxyl group, allowing for selective modifications at other sites of the this compound molecule, such as the ethenyl group or the cyclopropane (B1198618) ring. nih.gov

| Silylating Agent | Abbreviation | Base | Relative Stability | Cleavage Conditions |

| Trimethylsilyl chloride | TMSCl | Imidazole | Low | Mild Acid (e.g., AcOH) |

| Triethylsilyl chloride | TESCl | Imidazole | Moderate | Dilute Acid |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole | High | Fluoride ions (TBAF) |

| Triisopropylsilyl chloride | TIPSCl | Imidazole | Very High | Fluoride ions (TBAF) |

Chemical Modifications of the Ethenyl Moiety

The ethenyl (vinyl) group is a site of unsaturation, making it susceptible to a variety of addition and cycloaddition reactions. These modifications are key to building more complex molecular architectures.

Addition reactions across the carbon-carbon double bond of the ethenyl group allow for the introduction of new functional groups and stereocenters. Stereoselective methods are particularly valuable as they provide control over the three-dimensional arrangement of the resulting molecule.

One important class of stereoselective reactions is the directed cyclopropanation of the double bond. For instance, the Simmons-Smith reaction, which uses a carbenoid species generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu), can be influenced by the adjacent hydroxyl group. unl.pt The hydroxyl group can coordinate to the zinc reagent, directing the addition of the methylene group to the same face of the double bond, resulting in a syn diastereomer. unl.pt

Other stereoselective additions include:

Epoxidation: Using reagents like meta-chloroperoxybenzoic acid (mCPBA) can form an epoxide. The stereochemistry can again be directed by the neighboring hydroxyl group.

Hydroboration-Oxidation: This two-step process adds a hydroxyl group to the terminal carbon of the vinyl group with anti-Markovnikov regioselectivity. The stereochemical outcome can be influenced by the existing chiral center.

Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond without affecting the cyclopropane ring, though controlling the facial selectivity can be challenging without a directing group.

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, creating multiple new bonds in a single step. wikipedia.org The ethenyl group of this compound can participate as the 2π-electron component (the "enophile" or "dienophile") in these reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): This is a powerful reaction for forming six-membered rings. libretexts.orglibretexts.org The ethenyl group can react with a conjugated diene. The reaction's efficiency is often enhanced when the dienophile (the ethenyl group) is substituted with electron-withdrawing groups, or conversely, when the diene has electron-donating groups. libretexts.org Derivatization of the hydroxyl group into an electron-withdrawing ester, for example, could increase the reactivity of the ethenyl moiety in a Diels-Alder reaction.

[3+2] Cycloaddition: This type of reaction involves a three-atom (4π-electron) component, such as a nitrile oxide or an azide, reacting with the ethenyl group to form a five-membered heterocyclic ring.

[2+2] Cycloaddition: The formation of four-membered rings via [2+2] cycloaddition is typically achieved under photochemical conditions. libretexts.org The reaction between the ethenyl group and another alkene can lead to the synthesis of bicyclic systems containing a cyclobutane ring fused to the cyclopropane.

The table below outlines potential cycloaddition reactions involving the ethenyl moiety.

| Reaction Type | Reactant Partner | Resulting Ring System |

| [4+2] Cycloaddition | Conjugated diene (e.g., Butadiene) | Cyclohexene derivative |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Five-membered heterocycle |

| [2+2] Photocycloaddition | Alkene (e.g., Ethene) | Cyclobutane derivative |

Introduction of Substituents onto the Cyclopropane Ring

Introducing substituents directly onto the cyclopropane ring of this compound is challenging due to the high p-character of the C-C bonds and the relative inertness of the C-H bonds. nih.gov Most synthetic strategies involve constructing the substituted cyclopropane ring from acyclic precursors rather than modifying a pre-existing ring.

However, certain methods can be envisioned for post-synthesis modification:

Directed C-H Activation: While difficult, transition-metal-catalyzed C-H activation could potentially functionalize the ring. The hydroxyl group could act as a directing group, guiding a metal catalyst (like rhodium or palladium) to activate a specific C-H bond on the cyclopropane ring, allowing for the introduction of new substituents.

Radical Reactions: Radical abstraction of a hydrogen atom from the cyclopropane ring followed by trapping with a radical scavenger could introduce a substituent, although selectivity would likely be low.

A more common and predictable approach is to synthesize substituted analogs of this compound through established cyclopropanation methods. For example, the Kulinkovich reaction or Simmons-Smith cyclopropanation of appropriately substituted enol ethers can provide access to a wide range of analogs with substituents on the cyclopropane ring. This allows for systematic variation of steric and electronic properties to study their impact on reactivity.

Diastereoselective and Enantioselective Derivatization

The presence of a chiral center at the C1 position of the cyclopropane ring in this compound makes its derivatization a key area of interest for stereoselective synthesis. The hydroxyl group serves as a versatile handle for introducing a variety of functional groups, allowing for the systematic investigation of how the stereochemistry at this position influences the molecule's properties and reactivity.

Methodologies for the diastereoselective and enantioselective synthesis of related vinylcyclopropyl alcohols and their derivatives often employ chiral auxiliaries or catalysts. For instance, the enantioselective addition of organozinc reagents to α,β-unsaturated aldehydes can produce chiral allylic alcohols, which can then undergo diastereoselective cyclopropanation to yield vinylcyclopropanols with high levels of stereocontrol. While specific derivatization of this compound is not extensively documented in publicly available literature, general principles of stereoselective synthesis can be applied.

Table 1: Hypothetical Stereoselective Derivatization of this compound

| Derivative Type | Reagent/Catalyst | Expected Outcome | Potential for Reactivity Studies |

| Ester | Chiral Acylating Agent (e.g., Mosher's acid chloride) | Diastereomeric esters | Probing the influence of ester bulk and electronics on thermal or acid-catalyzed rearrangements. |

| Ether | Chiral Alkylating Agent with a directing group | Enantiomerically enriched ethers | Investigating the role of the ether substituent on the stability and reaction pathways of the cyclopropane ring. |

The synthesis of enantioenriched cyclopropyl (B3062369) ethers and amines has been achieved through the formal nucleophilic substitution of bromocyclopropanes, proceeding through a cyclopropene intermediate. mdpi.com This approach highlights a pathway to access chiral derivatives that could be adapted for this compound.

Synthesis of Structurally Constrained Analogs

To probe the influence of conformational rigidity on reactivity, structurally constrained analogs of this compound are synthesized. These analogs typically involve the incorporation of the this compound core into bicyclic or spirocyclic systems. Such constraints limit the rotational and conformational freedom of the molecule, allowing for a more precise correlation between its three-dimensional structure and its chemical behavior.

Bicyclic Analogs:

The synthesis of bicyclo[3.1.0]hexane derivatives serves as a prime example of creating structurally constrained analogs. nih.govresearchgate.netnih.govgoogle.comdntb.gov.ua These systems lock the cyclopropane ring and the adjacent five-membered ring in a fixed orientation. The reactivity of these analogs, particularly in rearrangement reactions, can provide valuable data on the geometric requirements for such transformations. For instance, the vinylcyclopropane (B126155) rearrangement, a thermal conversion of a vinylcyclopropane to a cyclopentene (B43876), is highly dependent on the stereochemical relationship between the vinyl group and the cyclopropane ring. wikipedia.org By studying the thermal stability and rearrangement products of bicyclic analogs, the influence of a fixed dihedral angle on the reaction pathway can be determined.

Spirocyclic Analogs:

Spirocyclic systems, such as those based on a spiro[2.4]heptane framework, offer another avenue for introducing structural constraints. researchgate.netresearchgate.net In these analogs, the cyclopropane ring is fused to another ring system at a single carbon atom. The inherent strain and unique geometry of spirocycles can significantly alter the electronic properties and reactivity of the this compound moiety. For example, the reactivity of spiro-activated electrophilic cyclopropanes has been studied, revealing that the spiro-fusion can influence the rates of ring-opening reactions. nih.gov

Table 2: Representative Structurally Constrained Analogs and Their Potential for Reactivity Studies

| Analog Type | Core Structure | Synthetic Approach | Focus of Reactivity Studies |

| Bicyclic | Bicyclo[3.1.0]hexan-1-ol | Intramolecular cyclopropanation of a cyclohexene precursor | Influence of fixed dihedral angle on vinylcyclopropane rearrangement pathways and rates. wikipedia.org |

| Spirocyclic | Spiro[2.4]heptan-4-ol | Cyclopropanation of a methylenecyclopentane derivative | Effect of spiro-fusion on the stability of the cyclopropane ring and its susceptibility to nucleophilic attack. nih.gov |